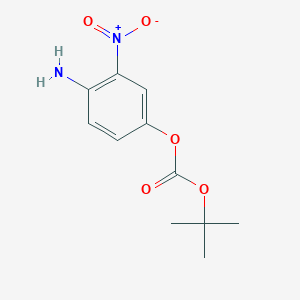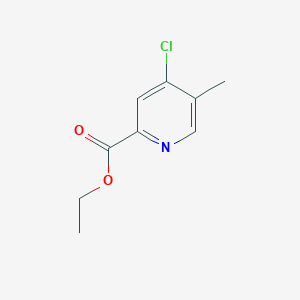
4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde
概要
説明
4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde is an organic compound with a molecular weight of 217.19 . It contains functional groups such as aldehyde and amine, which contribute to its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a dimethylamino group and a trifluoromethyl group at the para position . The presence of these groups significantly influences the compound’s chemical behavior.Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.19 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Synthesis and Chemical Reactions
- 4-(Dimethylamino)benzaldehyde is used in the Meerwein alkylation of Ehrlich's Aldehyde, showing selective alkylation at the N atom by various reagents. It produces iminium salts, which are prone to hydrolysis, yielding corresponding hydrotetrafluoroborates (Froschauer et al., 2013).
Corrosion Inhibition
- 4-(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone is investigated as a corrosion inhibitor for mild steel in acidic solutions. Its efficiency increases with concentration, and it acts as a mixed-type corrosion inhibitor. The study includes weight loss, electrochemical methods, and quantum chemical calculations (Singh et al., 2016).
Asymmetric Catalysis
- In the presence of (2S)-3-exo-(dimethylamino)isobornenol, the asymmetric reaction of dimethylzinc and benzaldehyde is catalyzed, leading to the generation of asymmetric bias in the intramolecular methyl-transfer step. This process involves detailed molecular orbital and density functional calculations (Yamakawa & Noyori, 1999).
Crystal Growth and Optical Properties
- The organic material 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline has been grown by slow evaporation technique, showing potential in nonlinear optical properties. The study includes single crystal and powder X-ray diffraction, FTIR, FT-Raman spectra, UV–Vis–NIR measurement, and thermogravimetric analyses (Jebin et al., 2016).
Green Chemistry and Biocatalysis
- 4-(Dimethylamino)benzaldehyde has been used in an environmentally friendly procedure for reduction using carrot bits in water. This experiment introduces concepts of biocatalysis and green chemistry to undergraduate students (Omori et al., 2012).
Vibrational Spectra Analysis
- Vibrational spectra and normal coordinate analysis of 4-(dimethylamino)benzaldehyde and its isotopic derivatives have been conducted, providing insights into its molecular structure and dynamics, which is crucial for understanding its chemical behavior and interactions (Kushto & Jagodzinski, 1998).
Safety and Hazards
特性
IUPAC Name |
4-(dimethylamino)-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)8-4-3-7(6-15)9(5-8)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXVGRQKTKRCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80795740 | |
| Record name | 4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80795740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63333-25-5 | |
| Record name | 4-(Dimethylamino)-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80795740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(tert-Butyl)-6-chloro-N-methoxy-N-methylbenzo[d]oxazole-7-sulfonamide](/img/structure/B1375801.png)


![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)



![2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride](/img/structure/B1375815.png)
![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)
![(4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1375818.png)


